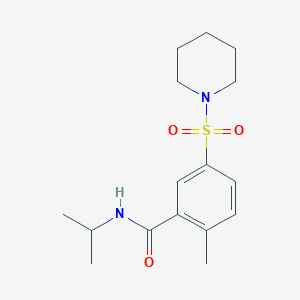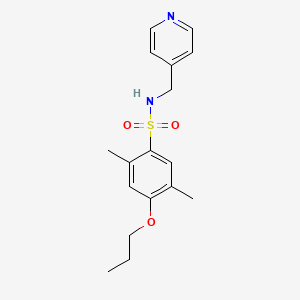
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as SBI-0206965, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promise in various fields of research due to its unique properties and mechanism of action.
Mécanisme D'action
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide acts as an inhibitor of the enzyme TBK1, which plays a crucial role in the regulation of inflammation and immune responses. By inhibiting TBK1, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-inflammatory effects in various animal models of inflammatory diseases. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments. This compound is highly selective for TBK1 and does not inhibit other kinases, making it a valuable tool for studying the role of TBK1 in various biological processes. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide. One area of research is the development of more potent and selective TBK1 inhibitors. Another area of research is the investigation of the role of TBK1 in other biological processes, such as autophagy and innate immunity. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic potential for various diseases.
Méthodes De Synthèse
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide is synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-methyl-5-nitrobenzoic acid with isopropylamine to form N-isopropyl-2-methyl-5-nitrobenzamide. This intermediate is then reduced with palladium on carbon to form N-isopropyl-2-methyl-5-aminobenzamide. The final step involves the reaction of N-isopropyl-2-methyl-5-aminobenzamide with 1-piperidinylsulfonyl chloride to form the desired product, this compound.
Applications De Recherche Scientifique
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. This compound has also been studied as a potential treatment for cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)15-11-14(8-7-13(15)3)22(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARWGJGWSZPKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5319385.png)
![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)
![N,N-diisobutyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319389.png)
![N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5319396.png)
![N-benzyl-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5319398.png)
![5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5319404.png)
![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![8-methyl-3-[3-oxo-3-(2-thienyl)-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B5319424.png)
![1-acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5319430.png)
![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5319439.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)


![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)